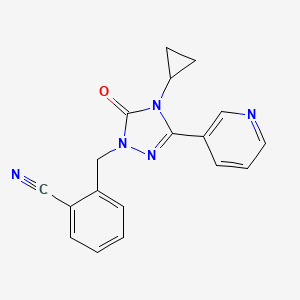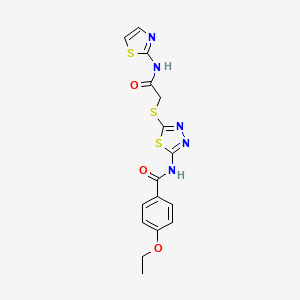
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative with a pyrrolidinone and a morpholine ring. Urea derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a fluorophenyl group could potentially enhance these properties, as fluorine atoms are often used in medicinal chemistry to modify the properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the urea group, the pyrrolidinone and morpholine rings, and the fluorophenyl group. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect its lipophilicity, acidity, and reactivity .科学的研究の応用
Antimicrobial Activity
Research into derivatives of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea has shown promising antimicrobial properties. For instance, studies have synthesized and characterized compounds for potential antibacterial, antioxidant, and anti-tuberculosis activities. These compounds exhibit remarkable anti-TB activity and superior anti-microbial efficacy, with minimal inhibitory concentration (MIC) values lower than standard treatments, indicating their potential as novel antimicrobial agents (Mamatha S.V et al., 2019).
Anticonvulsant Properties
Another significant application is in the development of anticonvulsant drugs. A library of new compounds, integrating chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across several preclinical seizure models. These compounds, particularly effective in models of maximal electroshock, pentylenetetrazole-induced seizures, and pharmacoresistant limbic seizures, highlight the potential of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea derivatives as innovative anticonvulsant agents (K. Kamiński et al., 2015).
Cancer Research
The compound and its derivatives have also found applications in cancer research. For example, the synthesis of specific derivatives aimed at exploring their potential as small molecule inhibitors in cancer treatment. These compounds serve as significant intermediates for synthesizing biologically active compounds that exhibit potential anticancer activities, demonstrating the versatility and importance of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea in developing new cancer therapies (Linxiao Wang et al., 2016).
Neuropharmacology
The compound's derivatives have also been explored for their neuropharmacological applications. For instance, selective inhibition of the Met kinase superfamily, relevant in neurodegenerative diseases and cancer, has been achieved through the synthesis of specific inhibitors. These inhibitors exhibit excellent in vivo efficacy and favorable pharmacokinetic profiles, underscoring their potential for treating diseases with an underlying neuropharmacological basis (G. M. Schroeder et al., 2009).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, it could be evaluated for potential biological activities, such as antimicrobial, antiviral, and anticancer activities .
特性
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c16-11-1-3-13(4-2-11)20-10-12(9-14(20)21)17-15(22)18-19-5-7-23-8-6-19/h1-4,12H,5-10H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAYWZCRIHYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

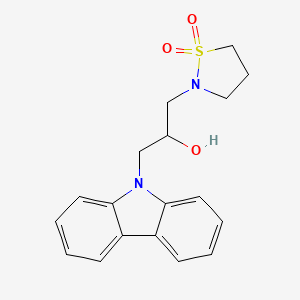
![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)
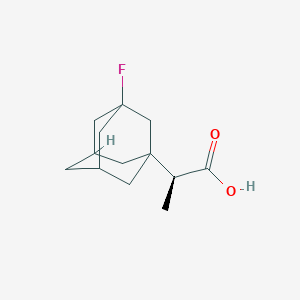
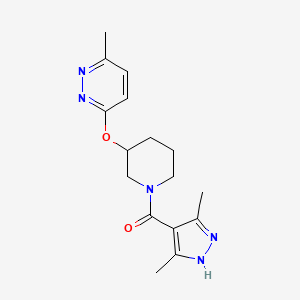
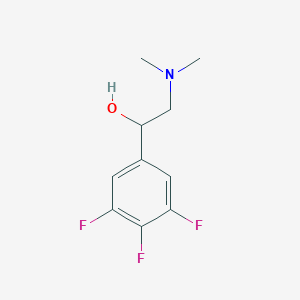
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)

